molecular formula C23H24N4O3 B2619452 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207051-21-5

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2619452
M. Wt: 404.47
InChI Key: CHJXPQWQJJLHPR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in advanced chemistry or pharmacology research. It contains several common functional groups, including an oxadiazole ring and a quinazoline group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve multi-step synthetic routes . For instance, 1,2,4-triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using techniques like X-ray diffraction, FT-IR, UV–visible, and NMR .


Chemical Reactions Analysis

The chemical reactions involving such compounds are often complex and require careful control of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would typically be determined using a variety of analytical techniques .

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and properties .

Future Directions

The future directions for research involving such compounds could include the development of new synthetic methods, exploration of new applications, and further investigation of their biological activity .

properties

IUPAC Name

7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-5-6-13-27-22(28)18-12-11-17(14-19(18)24-23(27)29)21-25-20(26-30-21)16-9-7-15(4-2)8-10-16/h7-12,14H,3-6,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJXPQWQJJLHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)CC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

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